molecular formula C6H7NO2S2 B1518002 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole CAS No. 1154396-29-8

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

Cat. No. B1518002
CAS RN: 1154396-29-8
M. Wt: 189.3 g/mol
InChI Key: WZSHMGDAMSNHLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, spectral properties, reactivity, stability, etc .

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have been studied extensively for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole derivatives on iron metal surfaces. These studies involve calculating quantum chemical parameters and binding energies on metal surfaces to understand the interaction strength between the metal surface and the molecules, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Organic Photovoltaics

In the field of organic photovoltaics, the interaction between thiazole derivatives and other materials has been investigated to improve solar cell performance. For instance, the protonation reactions between certain materials and thiazole derivatives can lead to poor solar cell performance due to barriers for charge extraction. Research has shown that using alternative contact materials can eliminate these deleterious interactions, resulting in substantial improvements in solar cell performance (García et al., 2012).

Antimicrobial Activities

Thiazole derivatives have also been synthesized and evaluated for their antimicrobial activities against various types of bacteria and fungi. Structural elucidation and molecular modeling studies have been conducted to understand the relationship between the chemical structure of thiazole derivatives and their biological activities. These studies aim to evaluate the potential of thiazole derivatives as antimicrobial agents (Althagafi et al., 2019).

Synthesis and Applications in Organic Chemistry

Thiazole derivatives are synthesized using various chemical reactions and are used as intermediates in the synthesis of other organic compounds. Research has focused on developing efficient and green synthesis methods for thiazole derivatives, exploring their reactivity with different nucleophiles, and understanding their potential applications in organic chemistry (Turov & Drach, 2008).

Antifungal Activity and Crystal Structure Analysis

Some thiazole derivatives have been synthesized, characterized, and tested for their antifungal activities. Crystal structure analysis and density functional theory (DFT) studies provide insights into the molecular structure and potential biological activities of these compounds, helping to establish structure-activity relationships (Zhai et al., 2016).

Mechanism of Action

This typically applies to bioactive compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

2-ethenylsulfonyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-3-11(8,9)6-7-5(2)4-10-6/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSHMGDAMSNHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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